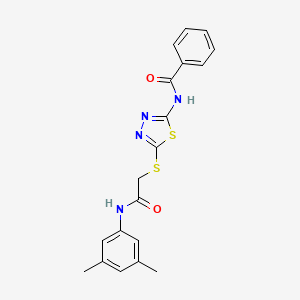
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with similar structures, such as 2-amino-N-(3,5-dimethylphenyl)benzamide and N,N-Dimethylbenzamide , are used in proteomics research and as reagents for deoxygenation of secondary alcohols .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The molecular formula of 2-amino-N-(3,5-dimethylphenyl)benzamide is C15H16N2O .Chemical Reactions Analysis
N,N-Dimethylbenzamide has been shown to react with PhLnI complexes (Ln-Eu, Sm, Yb) to yield benzophenone .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and more. For example, the molecular weight of 2-amino-N-(3,5-dimethylphenyl)benzamide is 240.30 .Applications De Recherche Scientifique
Diazines (pyridazine, pyrimidine, and pyrazine) are two-nitrogen-containing heterocyclic compounds found in nature (e.g., DNA, RNA, flavors, and fragrances). They serve as central building blocks for various pharmacological applications. Our focus will be on the pyrimidine derivatives, which exhibit a wide range of biological activities. These include modulation of myeloid leukemia, antimicrobial effects, antitumor properties, anti-inflammatory activity, and more .
Pharmacological Activities
Anticancer Properties: Pyrimidine-based compounds have demonstrated significant anticancer effects. They are key components in drugs used to treat leukemia (e.g., imatinib, Dasatinib, and nilotinib). Additionally, pyrimidines play a role in breast cancer treatment and idiopathic pulmonary fibrosis management .
Antimicrobial and Antifungal Activity: Pyrimidines exhibit antimicrobial and antifungal properties. They are effective against various pathogens, making them valuable in drug development .
Antiparasitic Effects: Certain pyrimidine derivatives act as antiparasitic agents, contributing to the fight against parasitic infections .
Anti-Inflammatory and Analgesic Actions: Pyrimidines possess anti-inflammatory and analgesic properties, making them relevant for pain management and inflammation control .
Cardiovascular and Antihypertensive Effects: Some pyrimidine-based compounds function as cardiovascular agents and antihypertensives, impacting blood pressure regulation .
Other Activities: Pyrimidines are also involved in DNA topoisomerase II inhibition, antitubercular therapy, antimalarial treatment, and more .
Novel Synthetic Approaches
Researchers have explored novel synthetic methodologies to enhance druglikeness and ADME-Tox properties of pyrimidine-containing molecules. These approaches aim to improve the pharmacokinetic and safety profiles of potential drugs .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-12-8-13(2)10-15(9-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSQFQGRTPKDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

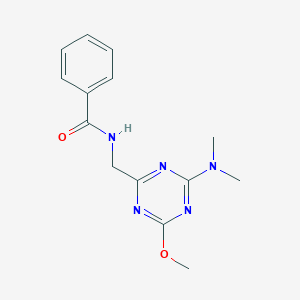
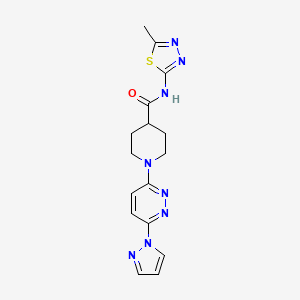
![N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2460518.png)
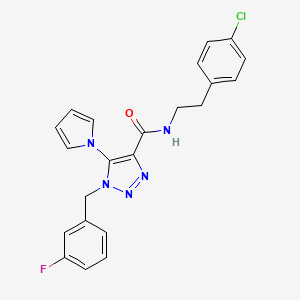
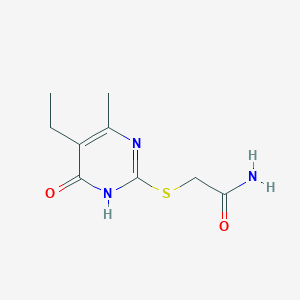
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(3-methylphenyl)methyl]propanamide](/img/structure/B2460522.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2460523.png)
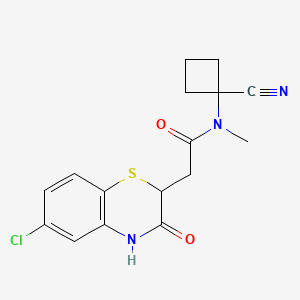
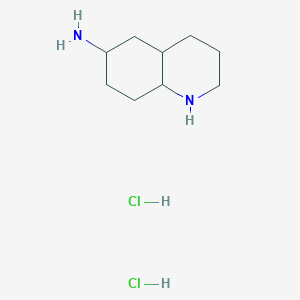
![1-(4-fluorobenzyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2460527.png)
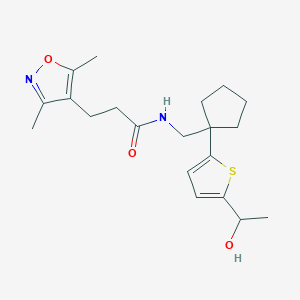
![4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-6-propylbenzene-1,3-diol](/img/structure/B2460533.png)

![4-benzyl-N-isobutyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2460538.png)